molecular formula C11H9F3N2O B4333745 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B4333745
M. Wt: 242.20 g/mol
InChI Key: BUIDTGUFPHMVPP-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-16-8(6-10(15-16)11(12,13)14)7-4-2-3-5-9(7)17/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDTGUFPHMVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the phenol group. One common method involves the reaction of methyl hydrazine hydrochloride with a suitable precursor to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors for the lithiation and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol is unique due to the combination of the trifluoromethyl group, pyrazole ring, and phenol group in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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